

# Discovery of positive allosteric modulators for NMDA receptors

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## Compound of Interest

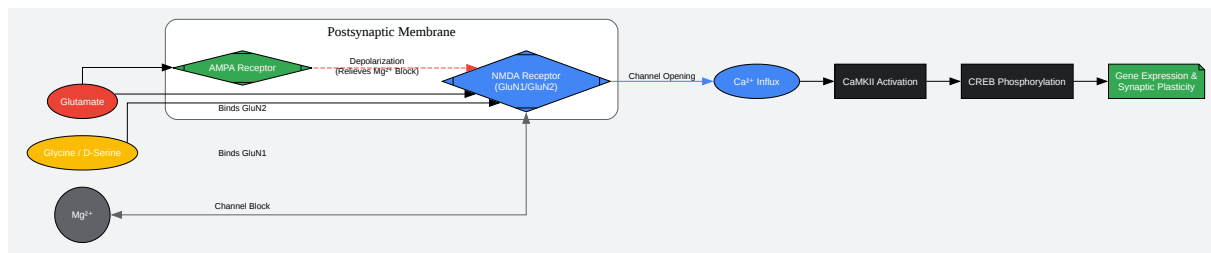
Compound Name: NMDA receptor modulator 5

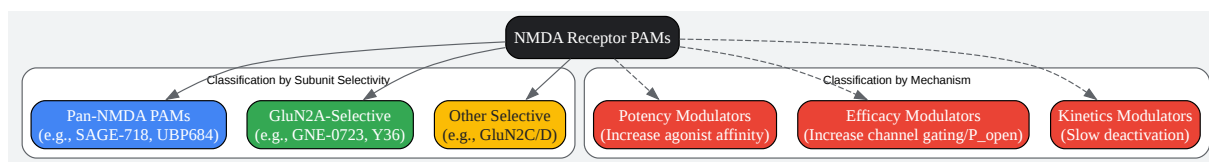
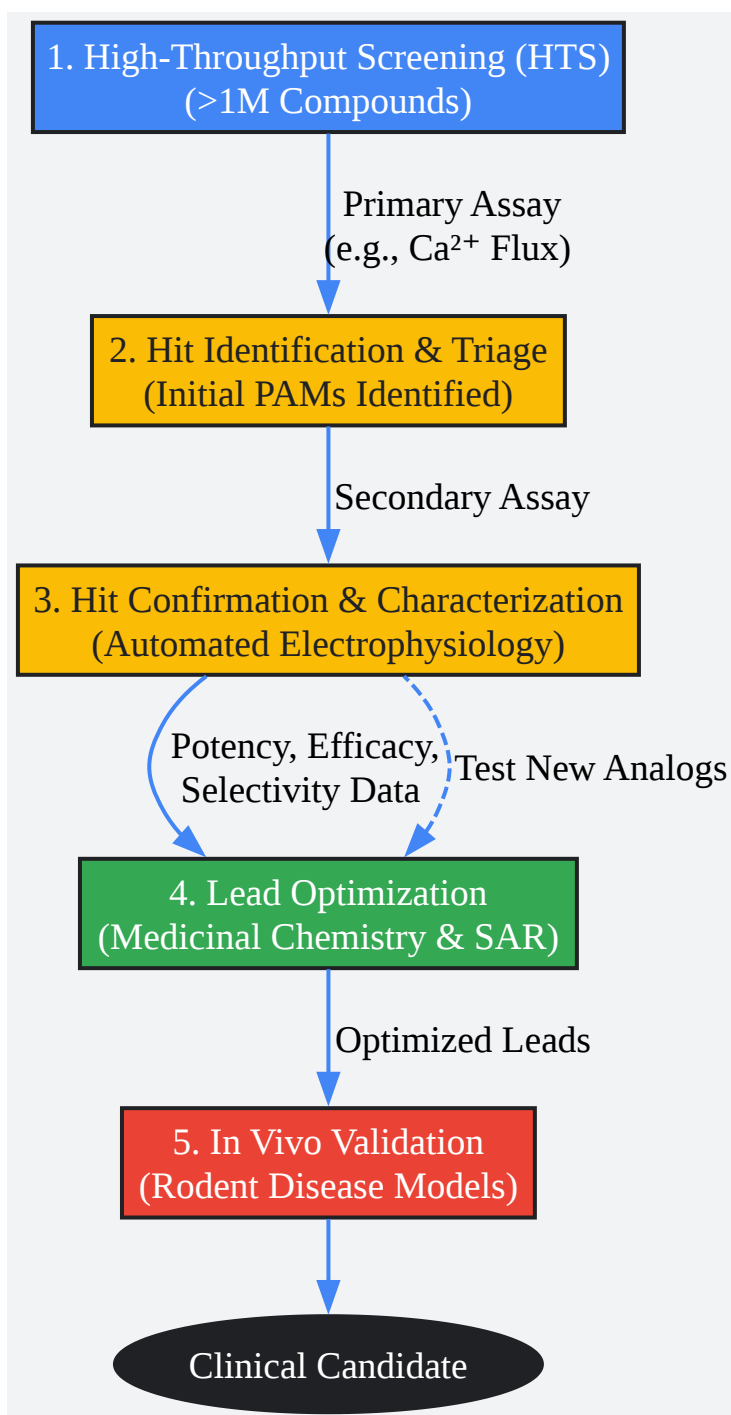
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## NMDA Receptor Signaling Pathway

NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[3][5][10] Activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[5][6] A unique feature of the NMDAR is its voltage-dependent block by magnesium ions ( $Mg^{2+}$ ) at resting membrane potentials.[5][8][14] Upon depolarization of the postsynaptic membrane, typically initiated by AMPA receptors, the  $Mg^{2+}$  block is relieved, allowing the influx of sodium ( $Na^+$ ) and, most critically, calcium ( $Ca^{2+}$ ) ions.[5][8] The influx of  $Ca^{2+}$  acts as a crucial second messenger, triggering a cascade of downstream signaling events that underpin synaptic plasticity.[14][15] Key pathways include the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of the cAMP response element-binding protein (CREB), which ultimately leads to changes in gene expression and protein synthesis that strengthen the synapse.[12][14][15]





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